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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitroquinoline

CAS No.: 54965-60-5

Cat. No.: B13944194

Get Quote

Executive Summary
2-Chloro-4-methyl-5-nitroquinoline (CAS: 54965-60-5) represents a specialized scaffold in

medicinal chemistry, particularly for the development of PI3K/mTOR inhibitors and antimalarial

agents.[1] Its structural uniqueness lies in the peri-interaction between the methyl group at

position 4 and the nitro group at position 5.[1] This steric proximity creates a distinct electronic

and physical profile compared to its thermodynamic isomer, 2-chloro-4-methyl-6-nitroquinoline.

[1]

This guide provides a rigorous analytical framework to distinguish these isomers. It synthesizes

experimental physicochemical data with mechanistic insights, offering researchers a self-

validating protocol for identification and functional application.[1]

Physicochemical Profile & Structural Logic[1][2]
The defining feature of the 5-nitro isomer is the steric strain introduced by the 4,5-substituent

relationship. Unlike the 6-nitro isomer, where substituents are spatially isolated, the 5-nitro

analog forces the nitro group to rotate out of planarity with the aromatic system to

accommodate the methyl group.
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Comparative Data Table
Property

Target: 5-Nitro

Isomer

Alternative: 6-Nitro

Isomer
Implication

Structure
2-Chloro-4-methyl-5-

nitroquinoline

2-Chloro-4-methyl-6-

nitroquinoline

5-Nitro has high steric

strain (Peri-effect).[1]

CAS Number 54965-60-5 54965-59-2

Critical for

procurement

accuracy.[1]

Melting Point 133–134 °C

N/A (Predicted

>140°C based on

planarity)

5-Nitro has lower

lattice energy due to

non-planarity.[1]

Predicted LogP 3.3 ~3.3

Similar lipophilicity;

difficult to separate by

standard RP-HPLC.[1]

Reactivity (SNAr)
High (Activated by N1

& 5-NO2)

Moderate (Less

effective conjugation)

5-Nitro is a superior

electrophile for C2-

substitution.[1]

Note on Melting Points: The lower melting point of the 5-nitro isomer (133°C) compared to

typical planar nitroquinolines (often >160°C) is a direct physical manifestation of the steric twist,

which disrupts efficient crystal packing.

Analytical Cross-Referencing: The "Peri-Effect"
Protocol
To unequivocally identify the 5-nitro isomer, researchers must look for specific spectral

signatures arising from the proximity of the C4-Methyl and C5-Nitro groups.
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A. 1H NMR Diagnostic Logic
The 4-Methyl group serves as an intramolecular probe.[1]

5-Nitro Isomer (Target):

C4-Methyl Shift: The methyl protons are spatially close to the nitro group's oxygen atoms.

[1] Depending on the twist angle, this results in an anomalous chemical shift (typically

deshielded to δ 2.8–2.9 ppm) compared to the standard methyl-quinoline range.

Aromatic Coupling: You will observe a specific coupling pattern for the benzenoid ring

protons (H6, H7, H8). Expect a doublet-doublet-doublet or AMX pattern where H6 and H8

are distinct.[1]

NOE Signal: A Nuclear Overhauser Effect (NOE) correlation will be observed between the

C4-Methyl protons and H6 (weak) or potentially the nitro group influence, but crucially,

there is NO proton at the C5 position to couple with.

6-Nitro Isomer (Alternative):

C4-Methyl Shift: The methyl group is in a sterically free environment.[1] The shift will

appear in the standard range (δ 2.6–2.7 ppm).[1]

Aromatic Coupling: The C5 proton is present.[1] You will see a singlet or essentially

uncoupled signal for H5 (due to C4-Me and C6-NO2 flanking), which is a "smoking gun"

for the 6-nitro isomer.[1]

B. Mass Spectrometry (Fragmentation)
In EI-MS or MS/MS, the "Ortho Effect" (or in this case, Peri-Effect) facilitates unique

fragmentation pathways.

5-Nitro: Prominent loss of [M - OH]⁺ (m/z 205) or [M - H₂O]⁺ is often enhanced due to

hydrogen abstraction from the C4-methyl by the C5-nitro oxygen.[1]

6-Nitro: This pathway is geometrically impossible; fragmentation is dominated by standard [M

- NO₂]⁺ loss.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/12369166
https://pubchem.ncbi.nlm.nih.gov/compound/12369166
https://pubchem.ncbi.nlm.nih.gov/compound/12369166
https://pubchem.ncbi.nlm.nih.gov/compound/12369166
https://pubchem.ncbi.nlm.nih.gov/compound/12369166
https://pubchem.ncbi.nlm.nih.gov/compound/12369166
https://pubchem.ncbi.nlm.nih.gov/compound/12369166
https://pubchem.ncbi.nlm.nih.gov/compound/12369166
https://pubchem.ncbi.nlm.nih.gov/compound/12369166
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13944194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizing the Analytical Workflow
The following decision tree illustrates the logic for confirming the identity of the 5-nitro isomer

using standard analytical techniques.

Unknown Isomer Sample
(2-Chloro-4-methyl-x-nitroquinoline)

1H NMR Analysis
(Focus: Aromatic Region & Me-Shift)

Is there a singlet/doublet
at C5 position?

C4-Methyl Shift Position

No (H5 absent)

Identity: 6-Nitro Isomer
(Methyl @ ~2.6 ppm, H5 present)

Yes (H5 detected)

Standard (<2.7 ppm)

Identity: 5-Nitro Isomer
(Methyl @ ~2.9 ppm, No H5)

Deshielded (>2.8 ppm)
Steric Zone

Click to download full resolution via product page

Figure 1: Analytical logic tree for distinguishing 5-nitro and 6-nitro isomers based on NMR

signatures.

Functional Performance: Nucleophilic Substitution
(SNAr)[1]
In drug development, this scaffold is often used to introduce amines at the C2 position. The

position of the nitro group critically influences the reaction rate.
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Mechanism & Reactivity
The SNAr reaction at C2 is facilitated by the ring nitrogen (N1). The 5-nitro group enhances this

electrophilicity more effectively than the 6-nitro group due to extended conjugation.[1]

5-Nitro: The electron-withdrawing effect can be delocalized onto N1, stabilizing the

Meisenheimer complex intermediate.[1]

6-Nitro: The resonance contribution is less direct regarding the N1/C2 axis.[1]

Experimental Protocol: C2-Amination
Objective: Displacement of 2-Chloro with Morpholine (Model Nucleophile).[1]

Preparation: Dissolve 2-Chloro-4-methyl-5-nitroquinoline (1.0 eq, 100 mg) in anhydrous

DMF (2.0 mL).

Addition: Add Morpholine (1.2 eq) and DIPEA (1.5 eq).

Reaction: Heat to 80°C for 2 hours.

Note: The 6-nitro isomer typically requires higher temperatures (100–120°C) or longer

times (4–6 hours) to reach full conversion.[1]

Work-up: Pour into ice water. The 5-nitro product typically precipitates as a yellow solid due

to high crystallinity of the amino-derivative.[1]

Validation: Monitor by TLC (50% EtOAc/Hexane). The product will be significantly more polar

than the starting chloride.[1]

Electronic Effect

2-Cl-5-NO2-Quinoline Meisenheimer Complex
(Stabilized by 5-NO2)

+ Nucleophile
(Rate Limiting)

2-Amino-5-NO2-Quinoline

- Cl⁻
(Fast)

5-NO2 stabilizes negative charge
on N1 via resonance
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Figure 2: SNAr pathway highlighting the stabilizing role of the 5-nitro group.[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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